molecular formula C14H12F3N3S B15508409 2,2,2-Trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanamine

2,2,2-Trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanamine

Cat. No.: B15508409
M. Wt: 311.33 g/mol
InChI Key: JFTLGCPIBXQTPS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanamine is a novel chemical entity designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a complex molecular architecture, combining an imidazo[2,1-b][1,3]thiazole core with a 2,2,2-trifluoroethanamine substituent. The imidazothiazole scaffold is a privileged structure in pharmaceuticals, known for its diverse biological activities . Researchers are exploring this specific compound for its potential as a key intermediate or a bioactive scaffold in developing new therapeutic agents. Its structure suggests potential for high binding affinity and selectivity, making it a candidate for investigating new targets in oncology, infectious diseases, and central nervous system disorders. The presence of the trifluoromethyl group is a common strategy in drug design to modulate metabolic stability, lipophilicity, and bioavailability . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C14H12F3N3S

Molecular Weight

311.33 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanamine

InChI

InChI=1S/C14H12F3N3S/c1-8-11(12(18)14(15,16)17)21-13-19-10(7-20(8)13)9-5-3-2-4-6-9/h2-7,12H,18H2,1H3

InChI Key

JFTLGCPIBXQTPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(C(F)(F)F)N

Origin of Product

United States

Comparison with Similar Compounds

Imidazo[2,1-b][1,3]thiazole Derivatives with Varied Substituents

Compound Name Substituents on Imidazothiazole Core Amine Group Key Properties/Activities Reference
Target Compound 3-methyl, 6-phenyl 2,2,2-trifluoroethanamine High lipophilicity; potential CNS activity
1-(2-Methylimidazo[2,1-b]thiazol-6-yl)methanamine 2-methyl, 6-unsubstituted Non-fluorinated methanamine Lower metabolic stability
(3-Thien-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid 3-thienyl, dihydro core Acetic acid substituent Improved solubility; unknown bioactivity

Key Observations :

  • The target compound’s trifluoroethylamine group distinguishes it from non-fluorinated analogs, likely enhancing binding affinity to hydrophobic targets.

Trifluoroethylamine Derivatives with Different Aryl Groups

Compound Name Aryl Substituent Molecular Weight Notable Features Reference
Target Compound 3-methyl-6-phenylimidazothiazole 339.3 (calc.) Heterocyclic core with dual substituents
(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine HCl 3-methoxyphenyl 241.64 Simple aryl substituent; chiral center
2,2,2-Trifluoro-1-(4-methylphenyl)ethanamine 4-methylphenyl 189.17 Linear substituent; higher volatility

Key Observations :

  • Chiral trifluoroethylamine derivatives (e.g., Compound 15 ) may exhibit enantiomer-specific biological effects, unlike the achiral target compound.

Anti-Proliferative Activity Comparison

Relevant data includes:

Imidazothiazole Derivative IC50 (μM) against MCF-7 Cells Substituents Reference
6a (p-tolyl substituent) 8.7 ± 0.9 Thiadiazole-linked
6d (4-fluorophenyl substituent) 6.2 ± 0.5 Electron-withdrawing group
Target Compound Not reported Trifluoroethylamine N/A

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluoro) enhance anti-proliferative potency in imidazothiazole derivatives.
  • The target compound ’s trifluoroethylamine group may synergize with the 6-phenyl group for improved activity, though experimental validation is needed.

Q & A

Basic Research Questions

What are the key synthetic routes for synthesizing 2,2,2-Trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanamine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the imidazo[2,1-b][1,3]thiazole core via cyclization of thiazole precursors. For example, coupling 3-methylthiazole derivatives with phenyl-substituted intermediates under reflux conditions in ethanol or methanol with catalysts like iodine or triethylamine .
  • Step 2 : Introduction of the trifluoroethylamine group via nucleophilic substitution or reductive amination. A common approach involves reacting the imidazothiazole intermediate with 2,2,2-trifluoroethylamine hydrochloride in the presence of a coupling agent (e.g., DCC) .
  • Purification : Column chromatography or recrystallization is used to isolate the final product. Yields range from 40–65%, depending on reaction optimization .

How is the compound characterized structurally using spectroscopic and chromatographic methods?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the imidazothiazole scaffold and substituent positions. For example, the trifluoroethylamine group shows distinct CF₃ splitting patterns (δ 120–125 ppm in ¹³C) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 368.09) and fragmentation patterns .
  • HPLC : Assesses purity (>95% for most synthetic batches) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

  • Challenges :
    • Twinning : Common in imidazothiazole derivatives due to symmetrical packing. SHELXL (via TWIN/BASF commands) can model twinned data .
    • Disorder : The trifluoroethyl group may exhibit rotational disorder. Refinement with restraints (DFIX/ISOR) in SHELX improves accuracy .
  • Methodology :
    • Data collection at low temperature (100 K) minimizes thermal motion.
    • High-resolution synchrotron data (d < 0.8 Å) resolves ambiguous electron density .

How does the trifluoroethylamine group influence pharmacokinetic properties?

  • Lipophilicity : The CF₃ group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : Fluorination reduces oxidative metabolism by CYP450 enzymes, as shown in microsomal assays (t₁/₂ > 120 mins vs. 30 mins for non-fluorinated analogs) .
  • Solubility : Aqueous solubility remains low (≤10 µM in PBS), necessitating formulation with cyclodextrins or lipid nanoparticles .

What strategies optimize enantiomeric purity for chiral analogs of this compound?

  • Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) in HPLC separates enantiomers with >99% ee .
  • Asymmetric Synthesis : Catalytic enantioselective methods (e.g., Jacobsen’s thiourea catalysts) yield (S)- or (R)-isomers with 85–92% ee .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallization with chiral acids (e.g., tartaric acid) enhances enantiopurity .

Data Contradiction and Analysis

How can discrepancies in reported IC₅₀ values for kinase inhibition be resolved?

  • Possible Causes :
    • Assay conditions (ATP concentration, pH) vary between studies. Standardization using the ADP-Glo™ Kinase Assay is recommended .
    • Compound aggregation: Use dynamic light scattering (DLS) to confirm monomeric state in buffer .
  • Validation :
    • Cross-testing in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Structure-Activity Relationship (SAR) Studies

How do substitutions on the phenyl ring affect biological activity?

  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance target binding (e.g., IC₅₀ = 12 nM vs. 45 nM for -H) but reduce solubility .

  • Methoxy Groups : Improve solubility (logS = -3.2 vs. -4.5 for -CF₃) but lower metabolic stability .

  • SAR Table :

    SubstituentIC₅₀ (nM)logPSolubility (µM)
    -H452.115
    -CF₃123.68
    -OCH₃282.832
    Data compiled from .

Computational and Mechanistic Insights

What computational methods predict binding modes with biological targets?

  • Docking Studies : AutoDock Vina or Glide (Schrödinger) models interactions with kinase ATP pockets. The trifluoroethylamine group forms H-bonds with conserved lysine residues .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable binding with RMSD < 2 Å, corroborating experimental IC₅₀ values .

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